molecular formula C26H22ClN3O2 B14977640 3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B14977640
M. Wt: 443.9 g/mol
InChI Key: VZOCBXOCWPEFEW-ZHACJKMWSA-N
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Description

3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Addition of the methoxymethyl group: This can be done through an alkylation reaction.

    Attachment of the phenylethenyl group: This step involves a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound’s properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C26H22ClN3O2

Molecular Weight

443.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C26H22ClN3O2/c1-32-16-22-25(19-8-5-9-20(27)14-19)26-28-15-21-23(30(26)29-22)12-18(13-24(21)31)11-10-17-6-3-2-4-7-17/h2-11,14-15,18H,12-13,16H2,1H3/b11-10+

InChI Key

VZOCBXOCWPEFEW-ZHACJKMWSA-N

Isomeric SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CC(C3)/C=C/C5=CC=CC=C5

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CC(C3)C=CC5=CC=CC=C5

Origin of Product

United States

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